Product packaging for Calcium Gluceptate(Cat. No.:CAS No. 29039-00-7)

Calcium Gluceptate

Cat. No.: B046872
CAS No.: 29039-00-7
M. Wt: 490.42 g/mol
InChI Key: FATUQANACHZLRT-KMRXSBRUSA-L
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Description

Calcium gluceptate is an organic calcium salt prized in biomedical research for its high solubility and bioavailability compared to other calcium salts. This compound serves as a highly efficient source of calcium ions (Ca²⁺) in experimental settings, making it invaluable for studying calcium-mediated signaling pathways, neuronal excitability, and muscle contraction mechanisms. Its primary research applications include its use as a defined calcium supplement in serum-free cell culture media, where it supports cellular adhesion, proliferation, and other calcium-dependent processes. Furthermore, this compound is utilized in biochemical assays to investigate the role of Ca²⁺ as a critical second messenger and to calibrate calcium-sensitive fluorescent dyes and electrodes. The gluceptate anion contributes to the compound's enhanced solubility, facilitating the preparation of concentrated stock solutions with minimal precipitation. Researchers employ this reagent in studies spanning cardiovascular physiology, neurobiology, and musculoskeletal research to elucidate the fundamental principles of cellular calcium homeostasis and its dysregulation in disease states. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26CaO16 B046872 Calcium Gluceptate CAS No. 29039-00-7

Properties

IUPAC Name

calcium;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATUQANACHZLRT-KMRXSBRUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26CaO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951637
Record name Calcium gluceptate
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Molecular Weight

490.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Calcium glucoheptonate
Source DrugBank
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CAS No.

29039-00-7, 17140-60-2
Record name Calcium gluceptate [USP]
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Record name Calcium glucoheptonate
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Record name Calcium gluceptate
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Record name Calcium glucoheptonate
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Record name Calcium bis[(2ξ)-D-gluco-heptonate]
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Synthetic Strategies and Purification Methodologies for Calcium Gluceptate

Chemical Synthesis Pathways and Reaction Mechanisms for Calcium Gluceptate

The synthesis of this compound can be achieved through several chemical routes, primarily involving the formation of the glucoheptonic acid moiety followed by its reaction with a calcium source. The choice of a particular synthetic pathway is often dictated by factors such as the desired purity of the final product, economic viability, and environmental considerations.

One of the most direct methods for synthesizing this compound is the neutralization reaction between D-glucoheptonic acid and a suitable calcium base, such as calcium hydroxide (B78521) or calcium carbonate. This acid-base reaction is straightforward, where two molecules of glucoheptonic acid react with one molecule of the calcium base to yield this compound, water, and in the case of calcium carbonate, carbon dioxide. soci.org

Another significant industrial method is the cyanohydrin synthesis , which is an extension of the Kiliani-Fischer synthesis for chain elongation of sugars. This pathway typically starts from a readily available sugar like D-glucose (dextrose). The process involves the nucleophilic addition of a cyanide ion (from a source like sodium cyanide or potassium cyanide) to the aldehyde group of glucose, which forms two epimeric cyanohydrins. soci.orgdrugfuture.com Subsequent hydrolysis of the nitrile group of the cyanohydrin, usually under basic conditions, leads to the formation of the corresponding carboxylate anions. The calcium ions present in the reaction mixture then form an ionic bond with two glucoheptanoate anions to produce this compound. soci.org The reaction mechanism involves a nucleophilic attack by the cyanide ion on the carbonyl carbon of the aldehyde. nih.govchempap.org The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established organic reaction.

A variation of this process involves reacting dextrose with sodium cyanide in the presence of calcium chloride to produce a double salt. This intermediate is then converted to glucoheptolactone and glucoheptonic acid, which upon treatment with a calcium source, yields this compound. intratec.us

Furthermore, an electrochemical process has been described for the production of the related compound, calcium gluconate, which could potentially be adapted for this compound. This method involves the electrolytic oxidation of glucose in a solution containing a bromide salt and calcium carbonate. bohrium.comresearchgate.net The gluconic acid formed is neutralized in situ by the calcium carbonate to produce calcium gluconate. bohrium.comresearchgate.net This method is noted for its high yield and conversion rates, with no by-product formation, making it an environmentally friendly option. bohrium.com

The table below summarizes the key aspects of these synthetic pathways.

Synthesis PathwayStarting MaterialsKey IntermediatesReaction Type
Direct Neutralization D-Glucoheptonic acid, Calcium hydroxide/carbonateNoneAcid-Base Neutralization
Cyanohydrin Synthesis D-Glucose, Sodium/Potassium cyanide, Calcium sourceCyanohydrins, GlucoheptolactoneNucleophilic Addition, Hydrolysis
Electrochemical Oxidation D-Glucose, Bromide salt, Calcium carbonateGluconic acidElectrolytic Oxidation, Neutralization

Advanced Separation and Purification Techniques for Gluceptate Salts

The purification of this compound is a critical step in its manufacturing process to ensure it meets the required quality standards for its intended applications. The presence of impurities, such as unreacted starting materials, by-products from side reactions, and inorganic salts, can affect its properties and efficacy. A key challenge in the purification of this compound is its tendency to exist as a mixture of alpha and beta epimers and to form different hydrated and amorphous forms, which can affect its solubility and stability. starkefiltermedia.com

Crystallization is a fundamental technique used for the purification of this compound. However, the crystalline form of this compound is sparingly soluble, which can be leveraged for its precipitation from solution. starkefiltermedia.com The process is influenced by factors such as the presence of seed crystals and the ratio of the α- and β-epimers. starkefiltermedia.com It has been observed that a very soluble amorphous anhydrous form can convert to a sparingly soluble crystalline hydrate (B1144303), leading to precipitation. starkefiltermedia.com Controlling the cooling rate, agitation speed, and the degree of supersaturation are critical parameters in obtaining crystals of the desired size, shape, and purity. For the related compound calcium gluconate, vacuum cooling crystallization has been explored to optimize the crystallization process. scribd.com The use of activated carbon is also a common practice to decolorize the solution before crystallization.

Ion exchange chromatography is an effective method for removing ionic impurities. Cation-exchange resins can be employed to replace unwanted cations, such as sodium ions, with calcium ions. soci.org This technique is particularly useful in synthetic routes where sodium salts are used, effectively reducing the sodium content in the final product. soci.org The selection of the appropriate ion exchange resin is crucial and depends on the specific ions to be removed and the process conditions. Strong acid cation resins are often used for the removal of cations like calcium.

The table below provides an overview of different types of ion exchange resins and their potential applications in the purification of gluceptate salts.

Ion Exchange Resin TypeFunctional GroupApplication in Gluceptate Salt Purification
Strong Acid Cation Sulfonic acidRemoval of cations like Na+, K+; can be used in the calcium form to prevent introduction of other cations.
Weak Acid Cation Carboxylic acidEffective for removal of hardness ions (e.g., Ca2+, Mg2+) if they are considered impurities in a different salt form.
Strong Base Anion Quaternary ammoniumRemoval of anionic impurities.
Weak Base Anion Primary, secondary, or tertiary aminesRemoval of strong acid anions.

Membrane filtration techniques, such as nanofiltration and electrodialysis, offer advanced and efficient methods for the purification of gluceptate salts.

Nanofiltration can be used for the separation of mono- and divalent ions and for the concentration of sugar-derived products. This technique could be applied to remove monovalent salt impurities from a this compound solution, as nanofiltration membranes can selectively reject divalent calcium ions while allowing monovalent ions to pass through. The efficiency of this separation is influenced by factors such as membrane type, operating pressure, and the concentration of the feed solution.

Electrodialysis is another membrane-based process that utilizes an electric potential to separate ions from a solution through ion-exchange membranes. This technique has been investigated for the removal of calcium ions from sugar solutions and for the deacidification of hydrolysates. dupont.comnih.govjru.edu.in It could be effectively used to remove inorganic salt impurities from this compound solutions. The process performance, including current efficiency and energy consumption, is dependent on parameters such as the feed concentration and the applied current density. msrjournal.com

The following table summarizes the principles and potential applications of these advanced separation techniques for gluceptate salts.

TechniquePrinciple of SeparationPotential Application for Gluceptate SaltsKey Operational Parameters
Crystallization Difference in solubilityPrimary purification, isolation of the final productTemperature, cooling rate, agitation, seeding
Ion Exchange Chromatography Reversible exchange of ionsRemoval of specific cationic or anionic impuritiesResin type, eluent composition, flow rate
Nanofiltration Size and charge-based exclusion by a semi-permeable membraneDesalination, removal of monovalent ionsMembrane material and pore size, pressure, feed concentration
Electrodialysis Ion migration through ion-exchange membranes under an electric fieldDesalination, removal of inorganic saltsMembrane type, current density, flow rate

Structural Elucidation and Physicochemical Characterization of Calcium Gluceptate

Crystallographic Investigations of Calcium Gluceptate

Crystallographic analysis is fundamental to understanding the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, these techniques reveal critical details about its structure, polymorphism, and the nature of the calcium ion's coordination environment.

Single Crystal X-ray Diffraction Analysis of this compound Structures

As of this writing, a complete single-crystal X-ray diffraction (SC-XRD) structure for this compound (also known as calcium glucoheptonate) has not been fully determined and reported in publicly available literature. The growth of single crystals of sufficient size and quality for diffraction studies can be challenging for complex polyhydroxy carboxylates. core.ac.ukresearchgate.net

However, extensive studies on the closely related and structurally analogous compound, calcium D-gluconate (C₁₂H₂₂CaO₁₄), provide significant insight into the potential structural characteristics of this compound. Single-crystal studies on calcium D-gluconate monohydrate were successfully performed, revealing a complex and detailed solid-state architecture. core.ac.uk This technique provides precise information on unit cell dimensions, bond lengths, and bond angles, which are crucial for a definitive structural model. carleton.eduuni-ulm.de

Powder X-ray Diffraction Studies for Polymorphism and Crystallinity

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials, providing information on their crystalline phases and degree of crystallinity. researchgate.netresearchgate.net Studies on related calcium-sugar carboxylates demonstrate that PXRD can effectively distinguish between different solid-state forms. For instance, calcium gluconate has been shown to exist in multiple forms, including a stable anhydrous form (Form I) and a metastable monohydrate, each producing a unique and identifiable diffraction pattern. rsc.orgnih.gov

Furthermore, PXRD can differentiate between crystalline and amorphous (non-crystalline) states. Mechanical activation processes, such as prolonged grinding, can induce a transition from a well-defined crystalline structure, which shows sharp diffraction peaks, to an X-ray amorphous state, characterized by a broad, diffuse halo in the diffractogram. sibran.ru This is relevant as this compound has been noted to exist in both a highly soluble amorphous form and a less soluble crystalline hydrate (B1144303), with PXRD being the primary tool for their identification.

Elucidation of Crystal Systems and Space Groups for Gluceptate Forms

The crystal system and space group are fundamental properties derived from single-crystal X-ray diffraction data, describing the symmetry of the crystal lattice. wikipedia.org While this data is not yet available for this compound, the analysis of its analogue, calcium D-gluconate monohydrate, is informative. The structure of calcium D-gluconate monohydrate was solved and found to belong to the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁. core.ac.uk This level of detail allows for the complete description of the repeating unit cell and the arrangement of molecules within it.

Table 1: Crystallographic Data for the Analogue Compound Calcium D-Gluconate Monohydrate core.ac.uk
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁

Coordination Geometry of Calcium(II) Ions within Gluceptate Crystal Lattices

The coordination environment of the calcium(II) ion is a critical aspect of the molecule's structure. In the crystal structure of the analogue calcium gluconate, the Ca(II) ion is nine-coordinate. core.ac.uk This high coordination number is common for calcium, which has a relatively large ionic radius. wikipedia.org

The coordination sphere is formed exclusively by oxygen atoms from the gluconate ligands and water molecules. Specifically, the geometry around the calcium ion is described as a distorted triaugmented triangular prism. core.ac.uk The coordinating oxygen atoms originate from both the carboxylate groups and the hydroxyl groups of the gluconate chains, demonstrating the effective chelating nature of the polyhydroxy carboxylate ligand. This chelation by multiple oxygen atoms from a single or multiple ligands is key to the stability of the complex.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid-State this compound

The solid-state structure of calcium gluconate is not composed of discrete molecules but rather of one-dimensional coordination polymers. core.ac.uk In this arrangement, adjacent Ca(II) centers are linked by bridging ligands. Specifically, a carboxylate oxygen from one gluconate ligand and a hydroxyl oxygen from a second, crystallographically unique gluconate ligand bridge two different calcium ions, creating an infinite chain. core.ac.uk

This polymeric structure is further stabilized by an extensive network of hydrogen bonds. Hydrogen bonds are strong dipole-dipole interactions that form between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. uni-ulm.desemanticscholar.org In the crystal lattice of calcium-sugar carboxylates, the numerous hydroxyl (-OH) groups on the sugar chains and the water molecules of hydration act as both donors and acceptors of hydrogen bonds. These interactions link adjacent polymeric chains and molecules, creating a stable, three-dimensional supramolecular architecture.

Spectroscopic Characterization Techniques Applied to this compound

Spectroscopic methods are essential for characterizing the chemical structure and identifying the functional groups present in a compound. Infrared and Raman spectroscopy are particularly useful for probing the vibrational modes of molecules, which are sensitive to chemical bonding and molecular environment.

FTIR spectroscopy is widely used to identify functional groups. In the analysis of calcium-chelated compounds, the carboxylate and hydroxyl groups are of primary interest. The infrared spectrum of a related calcium-chelated product showed that upon binding to Ca(II), the absorption band corresponding to the unionized carboxyl group (around 1716 cm⁻¹) disappears, while the band for the ionized carboxylate group (around 1550–1620 cm⁻¹) becomes prominent. scienceopen.com Additionally, the broad absorption band between 3200 and 3500 cm⁻¹, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups, is a characteristic feature. researchgate.net

Raman spectroscopy offers complementary information and is particularly effective for differentiating between polymorphs in the solid state. A study on calcium gluconate demonstrated that its anhydrous (Form I) and monohydrate forms have distinct and characteristic Raman peaks. rsc.orgresearchgate.net This allows for quantitative analysis of the different phases during transformations.

Table 2: Characteristic Raman Peaks for Distinguishing Polymorphs of the Analogue Compound Calcium D-Gluconate rsc.orgresearchgate.net
PolymorphCharacteristic Raman Peaks (cm⁻¹)
Monohydrate684, 830, 1046
Anhydrous (Form I)870, 1126

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Assignment

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra serve as a unique "fingerprint," allowing for structural identification and the analysis of intermolecular interactions.

In the case of this compound, these techniques are crucial for confirming the presence of key functional groups and understanding the coordination between the calcium ion and the gluceptate ligand. Research has utilized IR spectroscopy to characterize different forms of this compound, such as its hydrated and anhydrous states. nih.gov A study on precipitates from aqueous solutions of this compound identified them as a hydrated form of the compound, using IR spectroscopy in conjunction with other analytical methods. nih.gov

The IR spectrum of a polyhydroxycarboxylate salt like this compound is expected to show characteristic absorption bands. A very broad band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, often overlapping with absorbed water molecules. researchgate.net The C-H stretching vibrations of the alkyl backbone typically appear in the 2950-2850 cm⁻¹ range. The most indicative region for confirming the salt formation is the carboxylate (COO⁻) stretching region. The asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group, typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, are key markers. The separation between these two bands can provide information about the coordination mode of the carboxylate group with the calcium ion.

While specific Raman data for this compound is not extensively published, analysis of the closely related calcium gluconate provides insight into the expected spectral features. rsc.orgresearchgate.net Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it complementary to IR. For this compound, one would expect strong Raman signals for the C-C backbone stretching and deformation modes, as well as the symmetric stretch of the carboxylate group.

The table below outlines the principal IR absorption bands observed for the related compound, calcium gluconate, which are instructive for the analysis of this compound. researchgate.netchemicalbook.comnewjournal.org

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment
O-H stretch3600 - 3200Hydroxyl groups, water of hydration
C-H stretch2950 - 2850Aliphatic C-H bonds
C=O stretch (carboxylate)1610 - 1550Asymmetric stretch of COO⁻ group
C-O stretch / O-H bend1450 - 1260Carboxylate symmetric stretch, C-O single bond stretch, O-H in-plane bend
C-O stretch (alcohol)1150 - 1000Primary and secondary alcohol C-O bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure and conformation of molecules in solution. By probing the magnetic environments of atomic nuclei like ¹H and ¹³C, NMR can elucidate the connectivity of atoms and their spatial relationships.

While dedicated NMR studies on this compound are not prominent in the literature, extensive research on the analogous calcium gluconate system offers a robust framework for understanding the expected behavior. bakhtiniada.runih.govresearchgate.net These studies show that in aqueous solutions, the gluconate ligand can adopt various conformations, and its chemical shifts are sensitive to complexation with Ca²⁺ ions. nih.govrsc.org

For this compound, ¹H and ¹³C NMR would be the primary methods.

¹H NMR: The proton spectrum would be complex due to the seven-carbon chain with multiple chiral centers. The protons on the carbon chain (C2-C7) would appear in a crowded region, likely between 3.5 and 4.5 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be essential to assign these overlapping signals and confirm the proton connectivity along the gluceptate backbone.

¹³C NMR: The carbon spectrum would show seven distinct signals for the carbon atoms of the gluceptate chain. The carboxylate carbon (C1) would be the most deshielded, appearing around 180 ppm. The carbons bearing hydroxyl groups (C2-C7) would resonate in the 60-80 ppm range. The chemical shifts of carbons near the carboxylate group (C1, C2, C3) would be most affected by the interaction with the Ca²⁺ ion. nih.gov

Data from the related sodium D-glycero-D-gulo-heptonate provides expected chemical shift ranges in D₂O. spectrabase.com

NucleusExpected Chemical Shift Range (ppm)Structural Information Provided
¹H3.5 - 4.5Provides information on the conformation of the sugar-acid chain and proton-proton coupling.
¹³C60 - 80 (C2-C7), ~180 (C1)Reveals the carbon backbone structure and the electronic environment of each carbon, sensitive to Ca²⁺ binding.
⁴³Ca (specialized)VariableDirectly probes the calcium ion's environment, though it is a low-sensitivity, quadrupolar nucleus requiring specialized techniques. nih.gov

The binding of Ca²⁺ to the gluceptate ligand, likely involving the carboxylate group and adjacent hydroxyl groups (e.g., at C2 and C3), would cause a downfield shift in the signals of the nearby nuclei, providing direct evidence of the complexation site in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species in Irradiated this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound in its ground state is EPR-silent, exposure to ionizing radiation (like gamma rays or X-rays) can induce the formation of stable radical species through the breaking of chemical bonds.

There are no direct EPR studies published for this compound. However, the effects of irradiation on the highly similar compound calcium gluconate have been investigated in detail, providing a strong model for the types of radicals that would likely form in this compound. researchgate.netresearchgate.netresearchgate.net When polycrystalline calcium gluconate is irradiated, the EPR spectra reveal the formation of several distinct radical species. researchgate.netresearchgate.net These are typically formed by the cleavage of a C-H bond, leaving an unpaired electron on a carbon atom within the sugar-acid backbone.

Quantum chemical calculations and multi-frequency EPR (X-band and Q-band) have been used to identify these radicals in calcium gluconate. researchgate.netresearchgate.net The analysis of the g-factor and hyperfine interaction (HFI) tensors allows for the precise localization of the unpaired electron. It is reasonable to assume that irradiation of this compound would lead to a similar set of radicals, localized at various positions along its seven-carbon chain.

The following table summarizes typical EPR parameters for radicals identified in irradiated calcium gluconate, which serve as a proxy for what might be expected for this compound. researchgate.netresearchgate.net

Radical Type (in Gluconate)g-factor (approx.)Hyperfine Interaction (HFI)Notes
Radical at C2~2.003Interaction with β-protonsFormed by H-abstraction from the C2 position.
Radical at C3~2.003Interaction with α and β-protonsFormed by H-abstraction from the C3 position.
Radical at C4~2.003Complex hyperfine structureFormed by H-abstraction from the C4 position.
Radical at C5~2.003Interaction with multiple protonsFormed by H-abstraction from the C5 position.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis

X-ray based spectroscopic techniques provide direct information about the elemental composition and the electronic structure of materials.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that can probe the local geometric and electronic structure around a specific element. rsc.orgosti.gov For this compound, performing XAS at the Calcium K-edge (~4038 eV) or L-edge (~346 eV) would yield information about the oxidation state of the calcium (confirming it is Ca²⁺) and its coordination environment. rsc.orgosti.govrsc.org The near-edge region of the spectrum (XANES) is highly sensitive to the symmetry of the coordination site and the nature of the coordinating ligands (i.e., the oxygen atoms from the carboxylate and hydroxyl groups). The extended region (EXAFS) could, in principle, be used to determine the Ca-O bond distances and the coordination number with high precision. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a sample. bris.ac.uk An XPS analysis of solid this compound would show peaks corresponding to Calcium (Ca), Oxygen (O), and Carbon (C). The binding energy of these photoelectrons is sensitive to their chemical environment.

Ca 2p: The Ca 2p peak would appear as a doublet (Ca 2p₃/₂ and Ca 2p₁/₂) with a spin-orbit splitting of approximately 3.5-3.6 eV. xpsfitting.com The binding energy of the Ca 2p₃/₂ peak for Ca²⁺ in an oxygen-rich environment is expected to be around 347-348 eV.

O 1s: The oxygen 1s signal would likely be a broad envelope composed of at least two components: oxygen in the carboxylate group (C=O and C-O) and oxygen in the hydroxyl (C-OH) groups, typically appearing around 531-533 eV.

C 1s: The carbon 1s spectrum would also be complex, with distinct peaks for the carboxylate carbon (O-C=O), carbons bonded to hydroxyls (C-OH), and potentially the aliphatic backbone carbons (C-C). These would be expected in the range of 285-289 eV.

The following table lists the expected binding energies for the core elements in this compound based on typical values for similar functional groups. xpsfitting.comacs.org

ElementCore LevelExpected Binding Energy (eV)Information Deduced
CalciumCa 2p₃/₂~347 - 348Confirms Ca²⁺ oxidation state.
OxygenO 1s~531 - 533Distinguishes between carboxylate and hydroxyl environments.
CarbonC 1s~285 (C-C), ~286-287 (C-O), ~288-289 (COO)Identifies the different carbon functional groups.

Applications of Mass Spectrometry (MS) in the Characterization of Gluceptate and Related Species

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining molecular weights and elucidating the structure of compounds through fragmentation analysis.

The characterization of this compound by MS would typically involve soft ionization techniques like Electrospray Ionization (ESI) to transfer the non-volatile salt into the gas phase for analysis. In ESI-MS, one might observe ions corresponding to the intact this compound complex, or more commonly, the gluceptate anion itself after dissociation.

Research has employed Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the epimers of glucoheptonic acid derived from this compound samples. nih.gov This involves a derivatization step (e.g., trimethylsilylation) to make the polar sugar-acids volatile enough for GC separation prior to MS detection. nih.gov

More advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are highly effective. In this approach, the gluceptate anion (C₇H₁₃O₈⁻, nominal mass 225 Da) would be selected and fragmented. The fragmentation pattern is indicative of its structure. For polyhydroxy carboxylates, common fragmentation pathways include the neutral loss of water (18 Da), and cleavage of the carbon-carbon backbone. nih.gov The loss of the entire glucoheptonic acid moiety (208 Da as glucoheptonic acid minus a proton) has been noted as a characteristic fragment in the analysis of larger natural products containing this group. mdpi.com

The table below summarizes key mass spectrometric data relevant to the analysis of the gluceptate species.

Ion/FragmentExpected m/zTechniqueSignificance
[Gluceptate - H]⁻225ESI-MSMolecular anion of glucoheptonic acid.
[Ca(Gluceptate)]⁺265ESI-MS1:1 complex of calcium and gluceptate anion.
Neutral Loss of H₂O-18 DaMS/MSCharacteristic fragmentation of polyols. nih.gov
Neutral Loss of Glucoheptonic Acid-208 DaMS/MSIndicates the presence of a glucoheptonate ester linkage in a larger molecule. mdpi.com

Aqueous Solution Chemistry and Equilibria of Calcium Gluceptate

Solution-State Stability and Phase Equilibria of Calcium Gluceptate

The stability of this compound solutions is a multifaceted issue, influenced by factors such as its epimeric composition, the presence of seed crystals, and the transition between different physical forms.

Epimer-Dependent Solubility and Phase Transitions of this compound

This compound exists as two epimers, the alpha- and beta-forms of D-glycero-D-gulo-heptonic acid calcium salt. ubc.ca The relative proportion of these epimers significantly impacts the stability of its aqueous solutions. nih.gov Studies have shown that solutions containing a higher proportion of the alpha-epimer, particularly those complying with USP specifications for pure alpha-epimer, are less stable and more prone to precipitation. ubc.canih.gov Conversely, solutions with approximately equal proportions of the alpha- and beta-epimers demonstrate greater stability. nih.gov

The solubility of this compound is also linked to its physical form. It can exist as a highly soluble amorphous anhydrous form or a sparingly soluble crystalline hydrate (B1144303). nih.govbiocrick.com The transition from the amorphous to the crystalline form is a key factor in the precipitation observed in this compound solutions. nih.govbiocrick.com

Mechanisms of Solution-Mediated Phase Transformation in this compound Systems

Solution-mediated phase transformation (SMPT) is a critical process governing the stability of this compound solutions. This phenomenon involves the dissolution of a metastable form (amorphous anhydrous this compound) and the subsequent nucleation and growth of a more stable, less soluble form (crystalline hydrate). nih.govrsc.orgnih.gov The presence of seed crystals can induce and accelerate this crystallization process. nih.govbiocrick.com

Research on the analogous calcium D-gluconate system, which also exhibits SMPT, has provided insights into the controlling factors. For calcium D-gluconate, the transformation from a metastable monohydrate to a more stable form (Form I) is influenced by temperature, agitation rate, solid loading, and particle size. rsc.orgrsc.orgnih.gov Specifically, decreasing the temperature and agitation rate, along with reducing the amount and increasing the particle size of the initial solid, can delay the phase transformation. rsc.orgnih.gov The nucleation and growth of the stable form are often the rate-limiting steps in this process. rsc.orgnih.gov

Factors Influencing Precipitation Phenomena in Aqueous this compound Solutions

Several key factors contribute to the precipitation of this compound from its aqueous solutions:

Epimeric Ratio: An unsuitable ratio of alpha- and beta-epimers, particularly a high concentration of the alpha-epimer, decreases solution stability and promotes precipitation. ubc.canih.gov

Phase Transformation: The conversion from a highly soluble amorphous anhydrous state to a sparingly soluble crystalline hydrate is a primary driver of precipitation. nih.govbiocrick.com

Presence of Seed Crystals: The introduction of even minute amounts of the crystalline hydrate can act as a template, initiating and accelerating the precipitation process. ubc.canih.govbiocrick.com

Concentration: Highly concentrated solutions are more susceptible to precipitation. For instance, a 40% solution of calcium gluconate stabilized with calcium saccharate is only stable for about 24 hours. google.com

Temperature: While not explicitly detailed for this compound, studies on the structurally similar calcium D-gluconate show that temperature plays a crucial role in phase stability and transformation kinetics. rsc.orgrsc.orgnih.gov

Complexation and Chelation Chemistry of this compound

This compound's ability to form complexes with calcium ions is a defining characteristic of its aqueous chemistry, particularly in alkaline environments. This complexation, or chelation, involves the binding of the calcium ion by the gluceptate molecule at multiple points. researchgate.netmpg.denih.govnih.gov

Mononuclear this compound Complex Formation and Stoichiometry

In neutral to slightly alkaline solutions, calcium and gluconate (the anionic form of gluconic acid, a component of the broader glucoheptonate family) primarily form a weak 1:1 mononuclear complex, denoted as CaGluc⁺. nih.govacs.orgresearchgate.net The formation of this complex contributes to the increased solubility of calcium salts in the presence of gluconate. acs.org Electrochemical studies have determined the association constant for this complex, providing a quantitative measure of its stability. acs.org

Investigation of Multinuclear this compound Complexation in Hyperalkaline Solutions

Under hyperalkaline conditions (pH > 12), the complexation behavior of calcium with gluconate becomes significantly more pronounced and complex. nih.govacs.orgresearchgate.net In these environments, the deprotonation of the alcoholic hydroxyl groups on the gluconate molecule occurs, creating additional binding sites for calcium ions. mpg.deresearchgate.net This leads to the formation of highly stable, multinuclear calcium-gluconate complexes. nih.govacs.orgresearchgate.net

Research has identified the predominant formation of neutral multinuclear species. Two such complexes that have been characterized are [Ca₂Gluc(OH)₃]⁰ and [Ca₃Gluc₂(OH)₄]⁰. nih.govacs.org The formation of these complexes dramatically increases the solubility of calcium hydroxide (B78521) (portlandite) in these highly alkaline solutions. nih.govacs.org

Experimental techniques such as potentiometry, nuclear magnetic resonance (NMR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and conductometry have been employed to confirm the stoichiometry and structure of these multinuclear complexes. nih.govacs.orgresearchgate.net NMR studies have indicated that besides the carboxylate group, the oxygen atoms on the second and third carbon atoms of the gluconate chain are the most probable sites for calcium ion binding. nih.govacs.org The formation of these stable, multinuclear complexes is a key feature of the aqueous chemistry of this compound in hyperalkaline environments. researchgate.netnih.govacs.org

Identification of Ligand Binding Sites and Coordination Modes of Gluceptate with Calcium(II)

The gluceptate anion, a polyhydroxycarboxylate, offers multiple potential binding sites for the calcium(II) ion. These include the carboxylate group (-COO⁻) and the numerous hydroxyl (-OH) groups along its seven-carbon chain. epa.gov The interaction between Ca(II) and gluceptate is a sophisticated process involving the formation of chelate rings, which significantly enhances the stability of the resulting complex. mpg.de

The primary binding anchor for the calcium ion is the carboxylate group. mpg.de Further stability is conferred through the coordination of one or more adjacent hydroxyl groups, leading to the formation of five- or six-membered chelate rings. This chelation is a hallmark of α-hydroxycarboxylates like gluceptate and is responsible for their enhanced complexing ability compared to simple monocarboxylic acids. mpg.deresearchgate.net

While the carboxylate group is the primary interaction site, the specific hydroxyl groups involved in coordination can vary. Studies on the closely related gluconate (a six-carbon sugar acid) suggest that the hydroxyl groups on the C2 and C3 positions, adjacent to the carboxylate, are particularly important in forming stable chelate structures with Ca(II). rsc.org This arrangement allows for the simultaneous binding of the calcium ion by the carboxylate and these hydroxyl groups, creating a thermodynamically favorable complex. rsc.org The extended carbon chain and additional hydroxyl group in gluceptate are thought to further enhance its metal-binding capacity compared to gluconate.

Elucidation of Chelation Mechanisms between Gluceptate and Divalent Cations

The chelation of divalent cations like calcium(II) by gluceptate is a process driven by the formation of multiple coordinate bonds between the metal ion and the ligand. The gluceptate molecule can wrap around the central calcium ion, with its carboxylate and hydroxyl groups acting as electron-pair donors. epa.gov This multidentate coordination results in the formation of stable, water-soluble complexes.

The process of chelation effectively sequesters the Ca(II) ions in the solution, preventing them from precipitating with other ions that might be present. epa.gov The efficiency of this chelation is notable over a wide pH range, which is a key characteristic of gluceptate's function as a chelating agent. epa.gov

The interaction is not limited to a simple 1:1 complex. Depending on the concentration and pH, polynuclear complexes, where multiple calcium ions are bridged by gluceptate ligands, can also form. rsc.org This is particularly observed in alkaline conditions where deprotonation of the alcoholic hydroxyl groups provides additional, stronger binding sites. mpg.de The ability of the hydroxyl groups on C2 and C3 to simultaneously bind a Ca(II) ion is believed to be a key factor in the formation of these polynuclear species. rsc.org

Thermodynamic Parameters of this compound Complexation in Aqueous Media

The formation of the this compound complex is a thermodynamically favorable process, characterized by specific enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. While specific thermodynamic data for this compound is not extensively reported, valuable insights can be drawn from studies on the analogous calcium gluconate system.

The stability constant (log K) for the Ca(II)-gluceptate complex is a key parameter. For D-heptagluconate, a closely related ligand, the log β₁₁ (stability constant) for calcium binding is reported to be 1.98. This is higher than that of calcium gluconate (log β₁₁ = 1.70), indicating a more stable complex.

Interactive Data Table: Thermodynamic Parameters for Calcium Hydroxycarboxylate Complexation at 25°C nih.gov

HydroxycarboxylateAssociation Constant (Kass)ΔH°ass (kJ·mol⁻¹)
l-Lactate4931 ± 3
d-Gluconate8834 ± 2
d-Lactobionate14029 ± 3

This table showcases the endothermic nature of complex formation for similar calcium hydroxycarboxylate complexes.

Acid-Base Equilibria and Protonation States of the Gluceptate Ligand

The gluceptate ligand, being the conjugate base of glucoheptonic acid, participates in acid-base equilibria in aqueous solutions. The protonation state of the gluceptate ligand is dependent on the pH of the solution. ulethbridge.cautexas.edu

The primary acidic functional group is the carboxylic acid, which has a specific acid dissociation constant (pKa). At a pH below its pKa, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). ulethbridge.ca Conversely, at a pH above the pKa, it will exist predominantly in its deprotonated, anionic form (-COO⁻), which is the gluceptate ion. ulethbridge.ca When the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. utexas.edu

The protonation constant (log KH) for the carboxylate group of the closely related D-gluconic acid has been determined to be around 3.30 at an ionic strength of 1 M NaClO4 and 25°C. researchgate.net At infinite dilution, the thermodynamic protonation constant (log KH0) is reported as 3.709 ± 0.004. researchgate.net The enthalpy of protonation (ΔH) is negative, indicating that the protonation of the carboxylate group is an exothermic process. researchgate.net

In addition to the carboxylic acid group, the multiple alcoholic hydroxyl groups on the gluceptate molecule can also undergo deprotonation, but this typically occurs at very high pH values (alkaline to hyperalkaline conditions, pH > 12). mpg.de The deprotonation of these hydroxyl groups creates additional anionic sites on the ligand, which can lead to the formation of very stable chelate complexes with metal ions like Ca(II). mpg.de The accurate determination of the protonation constants is crucial for understanding and modeling the complex formation reactions, as the proton and the metal ion compete for the same carboxylate binding site. mpg.de

Computational Chemistry Approaches to Calcium Gluceptate Systems

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the intrinsic properties of calcium gluceptate. These methods, such as Density Functional Theory (DFT), are used to perform conformational analysis and determine the electronic structure of the molecule. iupac.orgacs.orgnih.gov

Conformational analysis aims to identify the most stable three-dimensional arrangements of the gluceptate anion and its calcium complex. iupac.org By calculating the relative energies of different spatial arrangements (conformers), researchers can predict the preferred shapes of the molecule. nih.gov For instance, studies on similar molecules like calcium gluconate have utilized quantum chemical calculations, often in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy, to determine torsion angles and identify possible conformations. researchgate.netresearchgate.net These calculations can reveal the intricate folding of the carbon chain and the orientation of the hydroxyl and carboxylate groups.

Electronic structure determination provides insights into the distribution of electrons within the molecule, which governs its reactivity and bonding characteristics. researchgate.net Methods like DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. ekb.eg Analysis of the electron density can also confirm the nature of the bonding between the calcium ion and the gluceptate ligand. acs.org

Table 1: Representative Quantum Chemical Methods and Their Applications
Method Application Information Gained
Density Functional Theory (DFT)Conformational AnalysisRelative energies of conformers, preferred molecular shapes. researchgate.netresearchgate.net
Electronic StructureElectron density distribution, HOMO-LUMO energies, reactivity insights. researchgate.netekb.eg
Ab Initio MethodsStructure ElucidationPrecise bond lengths and angles, detailed complex geometry. nih.govresearchgate.net

Molecular Dynamics Simulations for Investigating this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. acs.org This approach is particularly valuable for investigating how this compound behaves in complex environments like aqueous solutions and at interfaces. tandfonline.combohrium.com

In aqueous solution, MD simulations can reveal how water molecules arrange themselves around the calcium ion and the gluceptate anion, a process known as hydration. mdpi.com These simulations can determine the coordination number, which is the number of water molecules in the immediate vicinity of the ion, and the residence time of these water molecules. mdpi.comrsc.org Understanding the hydration shell is crucial as it influences the solubility and reactivity of the compound. Studies on similar systems, like calcium chloride in water, have used MD to examine the structure of the hydration shell around the calcium ion. mdpi.com

MD simulations are also employed to study the behavior of molecules at interfaces, such as the boundary between a liquid and a solid or a liquid and a gas. rsc.orgmdpi.com For this compound, this could involve simulating its interaction with a mineral surface or a cell membrane. These simulations can provide insights into adsorption processes and the orientation of the molecule at the interface. For example, MD studies have been used to investigate the adsorption of carboxylates onto calcium carbonate surfaces and the behavior of calcium ions at the interface of borosilicate glass and water. researchgate.netaip.org

Table 2: Key Parameters from Molecular Dynamics Simulations
Parameter Description Significance
Radial Distribution Function (RDF)Describes the probability of finding a particle at a certain distance from a reference particle.Reveals the structure of the hydration shell around ions. mdpi.com
Coordination Number (CN)The average number of neighboring atoms within a certain distance of a central atom.Quantifies the size of the hydration shell. mdpi.com
Potential of Mean Force (PMF)The free energy profile along a specific reaction coordinate, such as the distance between two molecules.Determines the strength of interaction and energy barriers for association or dissociation. researchgate.net

Ab Initio Calculations for Structural Elucidation of Calcium-Gluceptate Complexes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a highly accurate method for determining the structure of molecular complexes. unlv.edu These calculations are instrumental in elucidating the precise three-dimensional structure of calcium-gluceptate complexes. nih.gov

These calculations can identify the specific oxygen atoms of the carboxylate and hydroxyl groups on the gluceptate molecule that are involved in binding the calcium ion. nih.gov This information is fundamental for understanding the stability and chemical properties of the complex.

Computational Methodologies for Calcium Ion Binding Site Prediction in Organic Ligands

Predicting where a calcium ion will bind to an organic ligand like gluceptate is a key application of computational chemistry. biorxiv.orgresearchgate.net Various methodologies are employed to identify these binding sites, which are typically characterized by a high density of negatively charged or polar atoms. biorxiv.orgresearchgate.net

One common approach involves using physics-based methods, such as the three-dimensional reference interaction site model (3D-RISM), which calculates the density of the ion around the ligand to predict binding locations. biorxiv.orgresearchgate.net Another strategy utilizes knowledge-based approaches that analyze databases of known protein-metal complexes to identify common structural motifs and residue patterns that favor calcium binding. plos.org Machine learning algorithms, such as support vector machines, can also be trained to recognize the physicochemical properties of calcium-binding sites. biorxiv.org

In the context of gluceptate, these methods would analyze the electrostatic potential map of the molecule to identify regions with a high negative charge, which are attractive to the positively charged calcium ion. The carboxylate group and the numerous hydroxyl groups along the carbon chain are the primary candidates for calcium binding. nih.govresearchgate.net Studies on calcium binding to peptides and other organic molecules have successfully used these computational approaches to pinpoint the specific amino acid residues or functional groups involved in chelation. mdpi.comfrontiersin.org

Table 3: Common Computational Methods for Binding Site Prediction
Methodology Principle Example Application
3D-RISMA statistical mechanical theory to calculate ion density around a solute. biorxiv.orgPredicting Ca2+ locations in calcium-binding proteins. biorxiv.orgresearchgate.net
Graph TheoryRepresents the protein and potential binding sites as a graph to find optimal geometries. biorxiv.orgIdentifying metal-binding sites based on geometric constraints. plos.org
Support Vector Machines (SVM)A machine learning algorithm trained to classify binding vs. non-binding sites based on physicochemical properties. biorxiv.orgClassifying calcium-binding sites in proteins. biorxiv.org
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Determining the binding mode of peptides to calcium ions. mdpi.com

Development and Validation of Force Fields for this compound Molecular Systems

A force field is a set of parameters that describes the potential energy of a system of particles, and it is the engine that drives molecular dynamics simulations. nih.gov The accuracy of MD simulations is highly dependent on the quality of the force field used. nih.gov Developing and validating a force field for a specific system like this compound is a critical and complex task. researchgate.netnih.gov

The development process involves parameterizing the force field to accurately reproduce experimental data or high-level quantum mechanical calculations. aip.orgacs.org This includes defining parameters for bonded interactions (bond lengths, angles, and dihedrals) and non-bonded interactions (van der Waals and electrostatic forces). acs.org For metal-containing systems, special attention must be paid to the parameters describing the interaction between the metal ion and the ligand, as these can be challenging to model accurately with classical, non-polarizable force fields due to effects like electronic polarization. aip.organnualreviews.org

Validation involves testing the force field's ability to reproduce a range of properties that were not used in the parameterization process. nih.gov For a this compound system, this could include comparing simulated properties like solution density, radial distribution functions, and thermodynamic properties with experimental measurements. aip.org Several force fields have been developed and refined for calcium ions and carboxylate-containing molecules to improve the accuracy of simulations of biological and chemical systems. nih.govaip.org

Advanced Analytical Methodologies for Calcium Gluceptate Research

Chromatographic Techniques for Separation, Identification, and Quantification of Calcium Gluceptate

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful tools for dissecting complex mixtures. For this compound, various chromatographic methods are employed to address specific analytical challenges, from stereoisomer quantification to impurity profiling.

Gas Chromatography (GC) for Stereoisomer and Epimer Quantitation

Gas chromatography (GC) is a valuable technique for the quantitation of the α- and β-epimers of this compound. wikipedia.org The analysis of these stereoisomers is critical, as their relative proportions can affect the stability of this compound solutions. wikipedia.org A specific GC method involves a multi-step sample preparation process to ensure the volatility required for analysis. wikipedia.org

First, an aqueous solution of this compound is passed through a cation-exchange resin. This step converts the calcium salt into a mixture of glucoheptonic acids and their corresponding lactones. wikipedia.org Following this conversion, the solution is freeze-dried. The resulting acid-lactone mixture is then treated with concentrated hydrochloric acid to convert it into the more stable γ-lactones. wikipedia.org Finally, the material is derivatized through trimethylsilylation, for example with trimethylsilylimidazole, to create volatile derivatives suitable for GC analysis. wikipedia.org This derivatization allows for the successful separation and quantification of the α- and β-epimers. wikipedia.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity and analyzing the content of this compound and related compounds. While specific methods for this compound are not extensively detailed in available literature, methods developed for the closely related compound, calcium gluconate, provide a strong framework.

A simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of calcium gluconate and calcium phospholactate in tablet dosage forms. fishersci.ca This method demonstrates the capability of HPLC to separate and quantify related calcium-containing compounds. fishersci.ca Detection is typically carried out using an ultraviolet (UV) detector. fishersci.cawikidata.org

UPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers enhanced resolution and sensitivity for the simultaneous quantification of compounds like ferrous gluconate and calcium gluconate in complex matrices such as food. fishersci.se In one such method, the limits of detection (LOD) and quantification (LOQ) for calcium gluconate were found to be 1.4 mg/kg and 4.8 mg/kg, respectively, highlighting the method's sensitivity. fishersci.se

Below is a table summarizing typical conditions for an RP-HPLC method developed for calcium gluconate analysis, which could be adapted for this compound. fishersci.ca

ParameterCondition
Column Inertsil C18-3 (4.6 mm x 150 mm, 5µm)
Mobile Phase 1% (v/v) Phosphoric Acid in Water : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Run Time 5 minutes

This interactive table summarizes RP-HPLC conditions for the analysis of the related compound, calcium gluconate. fishersci.ca

Two-Dimensional Liquid Chromatography (2D-LC) Coupled with Mass Spectrometry for Comprehensive Impurity Profiling

The analysis of highly polar impurities in polar drug substances like this compound presents a significant challenge for traditional one-dimensional LC methods due to poor retention. wikipedia.orgnih.gov Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) offers a powerful solution for comprehensive impurity profiling. wikipedia.orgnih.gov Specifically, a heart-cutting 2D-LC method has been successfully developed for characterizing impurities in calcium gluconate injections, a technique directly applicable to this compound. nih.gov

This advanced method often combines two different chromatographic modes to enhance separation power. wikipedia.orgnih.gov

First Dimension (¹D): An ion-pair reversed-phase liquid chromatography (IPRP-LC) method is used to achieve selectivity for polar analytes. This dimension can operate with a 100% aqueous mobile phase containing a non-volatile salt like a phosphate (B84403) buffer and an ion-pair reagent. wikipedia.orgnih.gov

Second Dimension (²D): Selected fractions (heart cuts) from the first dimension are transferred to a second dimension column, typically employing hydrophilic interaction liquid chromatography (HILIC). wikipedia.orgnih.gov

A key challenge in this setup is the mobile phase incompatibility between the two dimensions. This is often overcome by introducing a make-up flow module to dilute the aqueous fractions from the first dimension with an organic solvent like acetonitrile (B52724) before they enter the second dimension. nih.gov This approach allows for good retention and peak shape on the HILIC column while minimizing the ion suppression effects from non-volatile salts in the MS detector. nih.gov This 2D-LC-MS technique enables the identification of multiple impurities through fragmentation studies, providing crucial information for quality control. nih.govwikipedia.org

Electrochemical and Spectrophotometric Methods for Quantitative Analysis of this compound

Alongside chromatographic techniques, electrochemical and spectrophotometric methods provide robust and often more straightforward approaches for the quantitative analysis of this compound, particularly for determining complexation behavior and total calcium content.

Potentiometric Titrations for Complexation Equilibria and Stability Constant Determination

Potentiometric titrations are a fundamental electrochemical method used to investigate the complexation equilibria and determine the stability constants of the complexes formed between calcium ions (Ca²⁺) and ligands like gluconate. nih.govfishersci.fi This methodology is critical for understanding the behavior of this compound in solution. Studies on the Ca(II)-gluconate system, a proxy for this compound, have shown that gluconate significantly increases the solubility of calcium hydroxide (B78521) and forms highly stable complexes, especially in alkaline solutions. nih.govfishersci.fi

Using an H₂/Pt-electrode for potentiometric measurements, researchers have identified the formation of not only minor mononuclear complexes (CaGluc⁺) but also predominant multinuclear complexes. nih.govfishersci.fi These titrations allow for the calculation of stability constants (log β), which quantify the strength of these interactions. fishersci.fi

The following table presents stability constants for multinuclear calcium-gluconate-hydroxide complexes determined through potentiometric measurements. fishersci.fi

ComplexStability Constant (log β)
[Ca₂Gluc(OH)₃]⁰8.03
[Ca₃Gluc₂(OH)₄]⁰12.39

This interactive table shows the stability constants for neutral multinuclear complexes formed in the Ca(II)-gluconate system, as determined by potentiometric titrations. fishersci.fi

Other potentiometric approaches, such as using a copper ion-selective electrode (Cu-ISE), can also be employed for the determination of calcium, often through a replacement titration with a chelating agent like EGTA. fishersci.ienih.gov

Thermal Analysis Techniques for Characterization of Solid-State Forms of this compound

Thermal analysis techniques are fundamental in the solid-state characterization of pharmaceutical compounds like this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature. For this compound, which can exist in various solid-state forms, including amorphous and crystalline states, as well as anhydrous and hydrated forms, thermal analysis is particularly crucial for identification, differentiation, and quality control. periodic-table.ioscribd.com Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on water content, thermal stability, and phase transitions.

Thermogravimetric Analysis (TGA) is a key method used to determine the amount of volatile substances, such as water of hydration, in this compound. The United States Pharmacopeia (USP) specifies a TGA method for determining the "Loss on Drying" to differentiate between the anhydrous and various hydrated forms of the compound. regulations.gov The analysis involves heating a sample at a controlled rate and measuring the resulting mass loss over a specific temperature range.

According to the USP monograph for this compound, the analysis is performed by heating a 10 to 25 mg sample at a rate of 5 °C per minute in a nitrogen atmosphere. regulations.govwikidata.org The thermogram is recorded up to 150 °C. It is noted that significant weight loss occurring at temperatures above approximately 160 °C is considered to be due to decomposition rather than the loss of water. regulations.gov

The acceptable limits for mass loss for different solid-state forms of this compound are well-defined. regulations.govwikidata.org An amorphous anhydrate, which was more common in samples manufactured before 1980, is characterized by its high solubility and lack of significant water content. periodic-table.io In contrast, modern preparations are often crystalline hydrates, most notably a 3.5-hydrate, which is sparingly soluble. periodic-table.ioscribd.com TGA is essential for confirming the hydration state of a given sample.

The specific criteria for loss on drying as determined by TGA are summarized in the table below.

Table 1: TGA Specifications for Solid-State Forms of this compound

Solid-State Form Maximum Mass Loss (%)
Anhydrous ≤ 1.0
Dihydrate (2H₂O) ≤ 6.9
3.5-Hydrate (3½H₂O) ≤ 11.4

Data sourced from the United States Pharmacopeia monograph for this compound. regulations.govwikidata.org

While TGA quantifies mass changes, Differential Scanning Calorimetry (DSC) is employed to detect thermal events such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to distinguish between amorphous and crystalline forms and to study their thermal stability and phase behavior upon heating. The decomposition that begins above 160 °C, as indicated by TGA, would be observed as a significant endothermic or exothermic event in a DSC thermogram, providing further information on the material's thermal degradation profile. regulations.gov

Applications of Calcium Gluceptate in Academic Research and Material Science

Investigation of Calcium Gluceptate in Biomineralization Processes and Biomaterial Synthesis

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues, such as bone and teeth. mdpi.com In academic research, scientists aim to mimic this process (biomimetic synthesis) to create novel biomaterials for applications like bone regeneration and dental repair. mdpi.comnih.gov

While direct research on this compound in biomineralization is limited, studies on the closely related compound, calcium gluconate, provide significant insights. For instance, research has shown that modifying bacterial cellulose (B213188) (BC) by using calcium gluconate as a carbon source during its synthesis can enhance the biomineralization process. mdpi.com This modification provides additional nucleation sites, which are critical starting points for mineral growth. mdpi.com In subsequent mineralization steps using simulated body fluid, this calcium-modified BC network becomes more efficiently filled with spherical hydroxyapatite (B223615) (HAp) particles, a primary component of natural bone. mdpi.com This approach not only simplifies the preparation process but also significantly improves the mechanical strength and biocompatibility of the resulting composite material. mdpi.com The use of carbohydrates and their derivatives, like gluconate, is noted for its ability to influence the nucleation and growth of inorganic phases such as calcium carbonate, a common model system in biomineralization research. geoscienceworld.org

Role of this compound in the Fabrication and Modification of Composite Materials

This compound and its analogues are explored as components in the development of advanced composite materials, particularly for biomedical applications. These composites often combine a polymer matrix with an inorganic filler to achieve properties superior to the individual components, such as enhanced strength, biocompatibility, and bioactivity. frontiersin.org

The utility of calcium salts of sugar acids in this field is demonstrated in studies using calcium gluconate. It has been identified as a potential calcium source in the fabrication of composite biomaterials that incorporate calcium phosphate (B84403), collagen, and glycosaminoglycans. google.com Such materials are designed for use as bone substitutes, scaffolds for tissue engineering, and coatings for medical implants. google.com

A notable application involves the creation of bacterial cellulose (BC) and hydroxyapatite (HAp) composites. In one method, a calcium-modified BC composite was prepared using calcium gluconate as a carbon source. researchgate.net The resulting material, after mineralization, showed improved mechanical properties, including Young's modulus and tensile strength, compared to unmodified bacterial cellulose. researchgate.net This demonstrates the role of the gluconate component in creating a more robust and functional biomaterial. Similarly, various methods like co-precipitation and freeze-drying are used to create composites of hydroxyapatite with polymers like chitosan (B1678972) and carboxymethyl cellulose (CMC), aiming to produce scaffolds with high porosity and compressive strength suitable for tissue engineering. frontiersin.org

Use of this compound as a Model Compound or Reagent in Electrochemical Research Systems

In electrochemistry, calcium-organic acid salt complexes are studied for their influence on redox reactions and ion transfer processes. While specific studies on this compound are not widely documented, research on the electrochemical properties of the Ca²⁺–Fe³⁺–D-gluconate system offers a valuable parallel. Such research investigates how the formation of binary (Ca(II)/gluconate) and ternary (Ca(II)/Fe(III)/gluconate) complexes can alter the electrochemical behavior of the system, particularly under alkaline conditions. researchgate.net

These complexes are relevant in applications such as the indirect electrochemical reduction of dyes, where an iron-gluconate complex acts as a mediator. The addition of calcium ions was found to improve the electrochemical performance of the mediator, leading to higher current efficiency in the reduction process. researchgate.net The stability and redox potential of these metal-ligand complexes are central to the research, with techniques like potentiometric titration and cyclic voltammetry being used for characterization. researchgate.net The electrochemical synthesis of calcium gluconate itself is another area of research, where glucose is oxidized to gluconic acid, which then reacts with a calcium source like calcium carbonate. dntb.gov.uacecri.res.inresearchgate.net These studies focus on optimizing parameters like current density, temperature, and electrolyte composition to achieve high yield and purity. cecri.res.inresearchgate.net

This compound as a Counter-ion in Cell-Based Research Methodologies and Receptor Binding Studies

In cell biology, maintaining specific ionic concentrations is crucial. Calcium ions (Ca²⁺) are a vital second messenger in numerous cellular processes. nih.gov When studying these processes, the choice of the counter-ion (the anion supplied with the calcium) can be important to avoid unintended effects. The gluceptate anion is large, organic, and considered relatively inert, making it a suitable choice in some experimental contexts.

A direct investigation into the effects of calcium glucoheptonate (gluceptate) on osteoblast-like cells (MG-63) revealed its role in promoting cell growth and bone formation (osteogenesis). nih.gov In solution, the compound provides both free Ca²⁺ ions and the this compound complex. nih.gov The study found that this compound significantly increased cell proliferation at specific concentrations, with a maximal effect observed at 0.25 mM. nih.gov

Table 1: Effect of this compound Concentration on MG-63 Cell Proliferation

Concentration (mM) Proliferation (% of Control)
0.25 157.35%
1.0 >100% (exact value not stated)
2.0 >100% (exact value not stated)
4.0 Significant reduction

Data sourced from a study on osteoblast-like cells, indicating a dose-dependent effect on cell growth after 48 hours of treatment. nih.gov

Furthermore, the research demonstrated that this compound enhanced the expression of osteopontin, a key protein in bone mineralization, confirming its pro-osteogenic properties. nih.gov This type of cell-based research is fundamental for evaluating the potential of calcium compounds in therapies for bone-related conditions. The study underscores the direct role of the calcium provided by this compound in stimulating cellular pathways related to bone development. nih.gov The concept of a counter-ion is also critical in processes like Ca²⁺ release from the endoplasmic reticulum, where an influx of anions like Cl⁻ is required to maintain charge balance as Ca²⁺ is moved. nih.gov

Q & A

Basic: What analytical methods are recommended to determine the α:β epimer ratio in calcium gluceptate samples?

Answer: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary method for quantifying α:β epimer ratios. Samples are treated with cation-exchange resins to convert this compound into glucoheptonic acids and lactones, followed by freeze-drying and trimethylsilylation for derivatization . X-ray diffraction and thermal analysis can further distinguish crystalline vs. amorphous forms, which correlate with epimer ratios .

Advanced: How do α:β epimer proportions influence the stability of this compound solutions, and what experimental parameters should be prioritized to mitigate precipitation?

Answer: Stability decreases when α-epimer content exceeds ~50%, as pure α-epimer (USP-compliant) forms crystalline hydrates with limited solubility, leading to precipitation. To mitigate this:

  • Design: Use samples with balanced α:β ratios (near 1:1) to maintain amorphous, highly soluble anhydrous forms .
  • Parameters: Monitor temperature, hydration state (via thermogravimetric analysis), and crystallization kinetics. Seed crystals or impurities can accelerate precipitation; thus, control batch-to-batch variability using X-ray diffraction and GC-MS .

Basic: How can researchers validate the hydration state of this compound in pharmaceutical formulations?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify water content by measuring mass loss upon heating. Powder X-ray diffraction (PXRD) distinguishes crystalline hydrates (e.g., 3.5 H₂O molecules per formula unit) from non-crystalline anhydrous forms . Pre-1980 samples were anhydrous, while post-1980 samples are predominantly hydrated .

Advanced: What methodological inconsistencies arise when reconciling historical solubility data for this compound, and how can they be resolved?

Answer: Historical discrepancies stem from shifts in manufacturing processes (pre- vs. post-1980). Earlier studies used anhydrous amorphous forms with high solubility (>20% w/v), while modern USP-compliant crystalline hydrates have lower solubility (<10% w/v). To resolve contradictions:

  • Replicate conditions: Use TGA/PXRD to confirm hydration state and GC-MS to verify epimer ratios.
  • Statistical analysis: Apply multivariate regression to isolate variables (e.g., temperature, epimer ratio) affecting solubility .

Basic: What are the critical factors in preparing stable this compound injections under USP guidelines?

Answer: Key factors include:

  • Epimer ratio: Avoid pure α-epimer; use mixed ratios to delay crystallization.
  • Excipients: Add stabilizers (e.g., citrate buffers) to inhibit hydrate formation.
  • Storage: Control temperature (<25°C) and avoid seed crystal contamination .

Advanced: How can researchers address the instability of USP-compliant this compound in long-term solution studies?

Answer: The USP monograph’s requirement for pure α-epimer conflicts with stability. Proposed solutions:

  • Formulation redesign: Blend α- and β-epimers to achieve metastable amorphous phases.
  • Accelerated aging tests: Use Arrhenius modeling to predict shelf-life under stress conditions (e.g., elevated humidity).
  • Regulatory advocacy: Submit data to pharmacopeial bodies (e.g., USP) recommending revised epimer ratio standards .

Basic: What spectroscopic techniques differentiate this compound from structurally similar compounds like calcium gluconate?

Answer: Infrared (IR) spectroscopy identifies carboxylate (COO⁻) and hydroxyl (OH) group vibrations. This compound (C₇H₁₆CaO₈) has a seven-carbon backbone, while gluconate (C₁₂H₂₂CaO₁₄) has six, leading to distinct mass spectra in GC-MS .

Advanced: Why do commercial this compound samples exhibit batch-dependent solubility, and how can this variability be minimized in preclinical studies?

Answer: Variability arises from:

  • Epimer ratio drift: GC-MS batch testing ensures α:β ratios remain near 1:1.
  • Crystallinity: Use PXRD to reject crystalline batches.
  • Sourcing: Prioritize suppliers adhering to non-USP epimer ratios .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: Follow GHS 2.0 guidelines:

  • PPE: Wear eye protection and gloves to prevent contact.
  • Ventilation: Use fume hoods during powder handling to avoid inhalation.
  • First aid: For exposure, rinse skin/eyes immediately and seek medical evaluation .

Advanced: How can computational modeling predict this compound’s behavior in novel delivery systems (e.g., nanoparticles)?

Answer: Molecular dynamics simulations can model:

  • Hydration dynamics: Water interaction with crystalline vs. amorphous forms.
  • Epimer packing: Energy minimization to predict stability in nanoparticulate matrices.
  • Validation: Compare simulations with experimental solubility and dissolution profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.